molecular formula C12H13N3 B14893549 n-(3-Methylbenzyl)pyridazin-3-amine

n-(3-Methylbenzyl)pyridazin-3-amine

Cat. No.: B14893549
M. Wt: 199.25 g/mol
InChI Key: LDKOJOAHPXILGG-UHFFFAOYSA-N
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Description

N-(3-Methylbenzyl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a 3-methylbenzyl group. Pyridazine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbenzyl)pyridazin-3-amine typically involves the reaction of 3-aminopyridazine with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbenzyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Pyridazine N-oxides.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

N-(3-Methylbenzyl)pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antihypertensive activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methylbenzyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazin-3-amine: The parent compound without the 3-methylbenzyl group.

    3-Methylpyridazine: A similar compound with a methyl group on the pyridazine ring.

    Benzylpyridazine: A compound with a benzyl group on the pyridazine ring.

Uniqueness

N-(3-Methylbenzyl)pyridazin-3-amine is unique due to the presence of both the 3-methylbenzyl group and the pyridazine ring, which can confer specific biological activities and chemical properties not found in the similar compounds listed above.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]pyridazin-3-amine

InChI

InChI=1S/C12H13N3/c1-10-4-2-5-11(8-10)9-13-12-6-3-7-14-15-12/h2-8H,9H2,1H3,(H,13,15)

InChI Key

LDKOJOAHPXILGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC2=NN=CC=C2

Origin of Product

United States

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